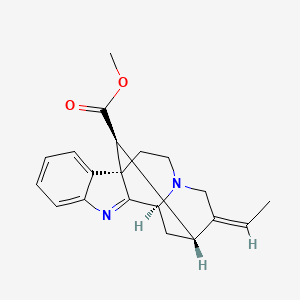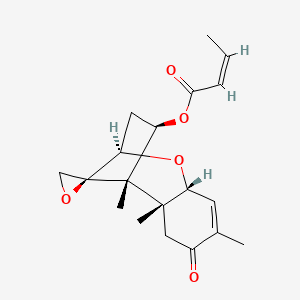
Dimethylammonium nitrate
Overview
Description
Dimethylammonium nitrate, also known as this compound, is a useful research compound. Its molecular formula is C2H8N2O3 and its molecular weight is 108.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Environmental Management in Agriculture
A significant application of compounds related to dimethylammonium nitrate is in environmental management within agriculture. Studies have focused on the effectiveness of nitrification inhibitors like 3,4-dimethylpyrazole phosphate (DMPP) in reducing environmental damage from nitrogen fertilizers. These compounds help to limit nitrate formation from ammonium-based fertilizers, thus reducing groundwater contamination and nitrous oxide emission. For example, Doran et al. (2018) developed a method for monitoring residues of DMPP in soil, emphasizing its role in reducing nitrate leaching and improving soil management (Doran, Condon, & Kaveney, 2018).
2. Nitrogen Leaching Control
Compounds like DMPP have been evaluated for their potential to control nitrogen leaching in soils. Yu et al. (2007) found that the application of DMPP with urea could significantly reduce total losses of inorganic nitrogen via leaching, thereby minimizing the risk of nitrate pollution in groundwater. This supports the use of such compounds in sustainable agricultural practices (Yu et al., 2007).
3. Improving Nitrogen Use Efficiency
Another important application is enhancing nitrogen use efficiency in crop production. Hartmann et al. (2015) demonstrated that using ammonium sulphate nitrate with DMPP according to crop nitrogen demand can significantly increase nitrogen use efficiency in a maize/wheat cropping system, without negatively impacting grain yield (Hartmann et al., 2015).
4. Nitrification Inhibitor Effectiveness Studies
Research has also delved into the effectiveness of these compounds as nitrification inhibitors in various soil types and conditions. For instance, Serna et al. (2000) evaluated DMPP in a Citrus-cultivated soil, observing its positive impact on maintaining ammonium levels and reducing nitrate leaching, thus improving fertilizer efficiency (Serna et al., 2000).
5. Reducing Greenhouse Gas Emissions
The use of these compounds can also contribute to reducing greenhouse gas emissions from agricultural soils. Di and Cameron (2012) found that nitrification inhibitors like DMPP can significantly reduce nitrous oxide emissions from grazed pastures, an important consideration in efforts to mitigate climate change (Di & Cameron, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dimethylammonium nitrate is a chemical compound that primarily targets chemical reactions and biological processes . As an amine, it has a lone electron pair on its nitrogen atoms and can accept a proton from water to form substituted ammonium ions . This property allows it to interact with various biological and chemical systems, influencing their behavior and outcomes.
Mode of Action
The mode of action of this compound is primarily through its chemical interactions . As an amine, it can accept a proton from water to form substituted ammonium ions . This interaction results in changes in the chemical environment, potentially influencing various biological and chemical processes.
Biochemical Pathways
For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The downstream effects of these pathways can influence a wide range of biological processes, from cellular growth to energy production.
Pharmacokinetics
It’s worth noting that amines, in general, can form salts that are soluble in water . This property could potentially enhance the bioavailability of this compound, allowing it to be more readily absorbed and distributed in biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can facilitate the formation of substituted ammonium ions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the behavior of this compound.
Biochemical Analysis
Biochemical Properties
Dimethylammonium nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed that this compound can be taken up by cells through passive diffusion, unlike its counterpart methylammonium, which requires a mediated transport process . This interaction suggests that this compound may influence the activity of transport proteins and enzymes involved in nitrogen assimilation.
Cellular Effects
This compound affects various types of cells and cellular processes. In diatoms like Phaeodactylum tricornutum, the uptake of this compound occurs through passive diffusion, which contrasts with the active transport required for methylammonium . This passive uptake can influence cellular metabolism, particularly under conditions of nitrogen deprivation, where the rate of uptake increases. Additionally, the presence of this compound can depress the uptake of other nitrogen sources, impacting overall nitrogen metabolism and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through passive diffusion across cell membranes This mechanism allows it to bypass the energy-dependent transport systems that other ammonium analogs require Once inside the cell, this compound can interact with various biomolecules, potentially inhibiting or activating enzymes involved in nitrogen metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its uptake increases under nitrogen-deprived conditions, suggesting that its stability and effectiveness may be influenced by the cellular environment . Long-term exposure to this compound can lead to alterations in cellular function, particularly in nitrogen metabolism. Detailed studies on its stability and degradation over time are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it may not significantly impact cellular function, but at higher doses, it can lead to toxic effects. For instance, high doses of similar compounds have been shown to induce oxidative stress and inhibit cellular functions . Therefore, it is crucial to determine the threshold levels at which this compound becomes toxic to ensure safe usage in biochemical applications.
Metabolic Pathways
This compound is involved in nitrogen metabolism, where it can be taken up by cells and potentially converted into other nitrogenous compounds . Its uptake is influenced by the presence of other nitrogen sources, such as ammonium, which can depress its uptake. This interaction suggests that this compound may compete with other nitrogen sources for uptake and assimilation, impacting overall metabolic flux and metabolite levels.
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . This mode of transport allows it to accumulate in cells without the need for specific transporters or binding proteins. Its distribution within tissues and its localization in specific cellular compartments remain areas of active investigation.
Properties
IUPAC Name |
N-methylmethanamine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAFYYQZWVSKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047903 | |
| Record name | Dimethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30781-73-8 | |
| Record name | Methanamine, N-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TG5F7IC97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of dimethylammonium nitrate in nanoparticle synthesis?
A3: this compound holds promise as a component in deep eutectic solvents (DESs) for nanoparticle synthesis. [] Its incorporation in DESs facilitates the creation of organosoluble silver nanoparticles (AgNPs) through a microwave-assisted reduction route. [] Furthermore, this compound-polyol DESs show potential for high-volume colloidal metal nanocrystal production, even in continuous flow setups. []
Q2: How does this compound interact with montmorillonite in the context of polyethylene (PE) nanocomposites?
A4: this compound can be used to modify montmorillonite (MMT) to create organic MMT (OMMT). Specifically, (2-hydroxylethyl) octadecyl this compound can be ion-exchanged with cations in MMT, forming OH-C18-MMT. [] This modification influences the environment of catalyst species within the MMT interlayer, impacting the catalytic activity of the resulting PE/OMMT nanocomposites. []
Q3: What are the analytical techniques used to characterize this compound?
A5: Structural characterization of this compound often involves techniques like X-ray crystallography. [] This technique reveals that the compound consists of discrete dimethylammonium cations and nitrate anions connected through N—H⋯O hydrogen bonds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


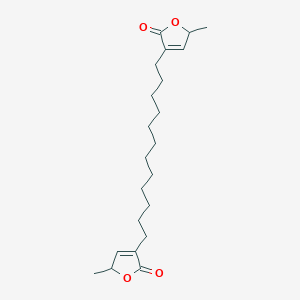
![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
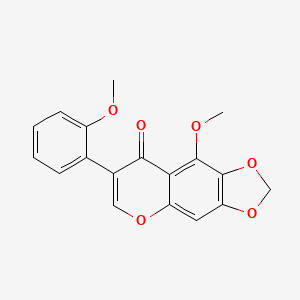


![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
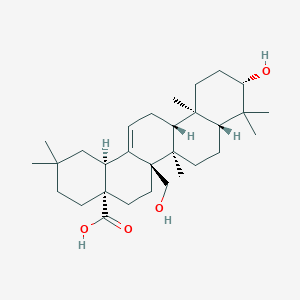
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
